molecular formula C13H15NO B13221834 1-(Furan-2-yl)-3-phenylpropan-1-amine

1-(Furan-2-yl)-3-phenylpropan-1-amine

Cat. No.: B13221834
M. Wt: 201.26 g/mol
InChI Key: DOWGBMSNMNTIHU-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-3-phenylpropan-1-amine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a phenyl group attached to a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-3-phenylpropan-1-amine typically involves the reaction of furan derivatives with appropriate amines. One common method is the condensation of 2-furoic acid with phenylhydrazine, followed by reduction to yield the desired amine . Another approach involves the reaction of 2-acetylfuran with substituted benzaldehydes under acidic conditions using hydrochloric acid in acetic acid solution .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-3-phenylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and phenyl rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furan derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-3-phenylpropan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Furan-2-yl)-3-phenylpropan-1-amine is unique due to its specific combination of a furan ring and phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1-(furan-2-yl)-3-phenylpropan-1-amine

InChI

InChI=1S/C13H15NO/c14-12(13-7-4-10-15-13)9-8-11-5-2-1-3-6-11/h1-7,10,12H,8-9,14H2

InChI Key

DOWGBMSNMNTIHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(C2=CC=CO2)N

Origin of Product

United States

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